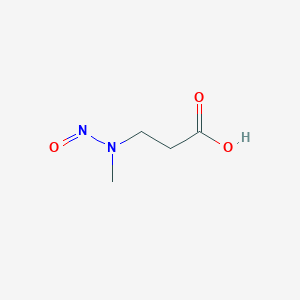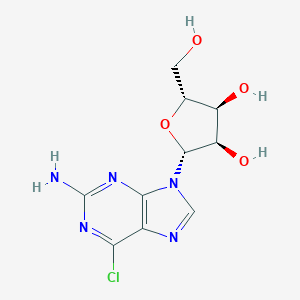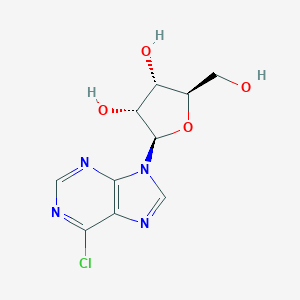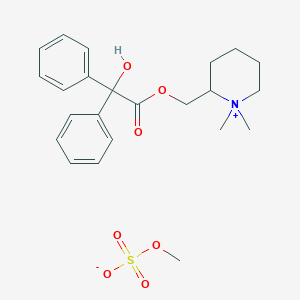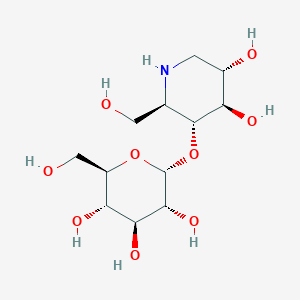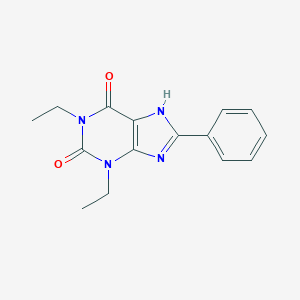
1,3-Diethyl-8-phenylxanthine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Mécanisme D'action
DEPX exerts its effects primarily by antagonizing adenosine receptors. By binding to these receptors, DEPX inhibits the action of adenosine, a neurotransmitter involved in various physiological processes. This antagonism leads to increased neurotransmitter release, enhanced neuronal activity, and bronchodilation, among other effects. The molecular targets include adenosine A1 and A2A receptors, and the pathways involved are related to cyclic adenosine monophosphate (cAMP) signaling .
Similar Compounds:
Caffeine: Another xanthine derivative, caffeine also antagonizes adenosine receptors but has a broader spectrum of activity.
Theophylline: Similar to DEPX, theophylline is used in treating respiratory diseases but has a different side effect profile.
Pentoxifylline: This compound is used to improve blood flow and has additional anti-inflammatory properties
Uniqueness of DEPX: DEPX is unique due to its high selectivity for adenosine receptors and its potent antagonistic activity. Unlike caffeine, which affects multiple receptors, DEPX’s targeted action makes it a valuable tool in research and potential therapeutic applications .
Analyse Biochimique
Biochemical Properties
1,3-Diethyl-8-phenylxanthine functions primarily as an antagonist of the A1 adenosine receptor. This receptor is a G protein-coupled receptor that plays a significant role in various physiological processes, including cardiac function, neurotransmission, and renal function. By binding to the A1 adenosine receptor, this compound inhibits the action of adenosine, a naturally occurring nucleoside that modulates many physiological processes. The interaction between this compound and the A1 adenosine receptor is characterized by high affinity and selectivity, making it a valuable tool for studying adenosine receptor functions .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it has been shown to enhance neurotransmitter release by blocking the inhibitory effects of adenosine on neurotransmission. This leads to increased neuronal excitability and enhanced synaptic transmission. In cardiac cells, this compound can increase heart rate and contractility by inhibiting the negative chronotropic and inotropic effects of adenosine. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of the A1 adenosine receptor .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the A1 adenosine receptor, thereby preventing adenosine from activating the receptor. This inhibition leads to a decrease in the downstream signaling pathways that are normally activated by adenosine. Specifically, this compound inhibits the activation of adenylate cyclase, resulting in reduced cyclic AMP (cAMP) levels. This reduction in cAMP levels affects various cellular processes, including enzyme activity, ion channel function, and gene expression. The high affinity binding of this compound to the A1 adenosine receptor is a key factor in its effectiveness as an antagonist .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability of this compound is an important consideration, as it can degrade under certain conditions. Studies have shown that this compound remains stable when stored at -20°C and in tightly sealed containers. Over time, the compound may undergo degradation, which can affect its potency and efficacy. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can have sustained effects on cellular function, including prolonged inhibition of adenosine receptor activity .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound can effectively block the A1 adenosine receptor without causing significant adverse effects. At higher doses, this compound can lead to toxic effects, including increased heart rate, arrhythmias, and convulsions. The threshold for these adverse effects varies among different animal models, and careful dosage optimization is necessary to achieve the desired therapeutic effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with the A1 adenosine receptor. This interaction affects the metabolism of adenosine and its related metabolites. The compound can influence metabolic flux and alter the levels of metabolites involved in energy production and cellular signaling. Enzymes such as adenylate cyclase and phosphodiesterases play a crucial role in the metabolic pathways affected by this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can cross cell membranes and accumulate in specific tissues, depending on its affinity for different transporters. The distribution of this compound is influenced by factors such as tissue perfusion, binding to plasma proteins, and cellular uptake mechanisms. Understanding the transport and distribution of this compound is essential for optimizing its therapeutic applications .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and cell membrane. Its activity and function are influenced by its subcellular localization, as it needs to be in proximity to the A1 adenosine receptor to exert its effects. Post-translational modifications and targeting signals can direct this compound to specific cellular compartments, enhancing its efficacy as an adenosine receptor antagonist .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of DEPX typically involves the alkylation of the xanthine core. The process begins with the preparation of 1,3-diethylxanthine, which is then subjected to a Friedel-Crafts acylation reaction with benzoyl chloride to introduce the phenyl group at the 8-position. The reaction conditions often involve the use of anhydrous aluminum chloride as a catalyst and an inert solvent such as dichloromethane .
Industrial Production Methods: In industrial settings, the production of DEPX follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The final product is purified using recrystallization or chromatographic techniques to ensure high purity suitable for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions: DEPX undergoes several types of chemical reactions, including:
Oxidation: DEPX can be oxidized to form various oxidized derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can modify the xanthine core, potentially altering its pharmacological properties.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule, enhancing its versatility in medicinal chemistry
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or nitro-substituted compounds .
Propriétés
IUPAC Name |
1,3-diethyl-8-phenyl-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-3-18-13-11(14(20)19(4-2)15(18)21)16-12(17-13)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSWNSHUTPWCNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80877797 | |
| Record name | 1,3-DIETHYL-8-PHENYLXANTHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80877797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75922-48-4 | |
| Record name | 1,3-Diethyl-8-phenylxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075922484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-DIETHYL-8-PHENYLXANTHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80877797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-DIETHYL-8-PHENYLXANTHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KCV39GKGL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



